molecular formula C14H27BO4 B8203268 Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No.: B8203268
M. Wt: 270.17 g/mol
InChI Key: YWNMEPZYBIEVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of 2-methyl-3-bromopropanoic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the boronic ester group to an electrophilic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the boronic ester group and the coordination of the transition metal catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which combines a boronic ester with a propanoic acid tert-butyl ester. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h10H,9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNMEPZYBIEVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.